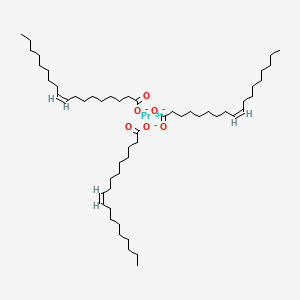
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hidroxietil)-1-(hidroximetil)-1-octadecilurea es un compuesto orgánico sintético con una estructura compleja. Se caracteriza por la presencia de grupos hidroxietil e hidroximetil unidos a un esqueleto de octadecilurea.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Hidroxietil)-1-(hidroximetil)-1-octadecilurea normalmente implica la reacción de octadecilamina con formaldehído y óxido de etileno. Las condiciones de reacción a menudo requieren un ambiente controlado con ajustes específicos de temperatura y presión para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar la eficiencia de la reacción y el rendimiento. El proceso también puede incluir pasos de purificación como cristalización o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Hidroxietil)-1-(hidroximetil)-1-octadecilurea puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Reactivos como cloruro de tionilo (SOCl₂) o tribromuro de fósforo (PBr₃) pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que la reducción puede producir alcoholes primarios o secundarios.
Aplicaciones Científicas De Investigación
3-(2-Hidroxietil)-1-(hidroximetil)-1-octadecilurea tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las vías bioquímicas y las interacciones enzimáticas.
Industria: El compuesto se utiliza en la formulación de surfactantes y emulsionantes.
Mecanismo De Acción
El mecanismo por el cual 3-(2-Hidroxietil)-1-(hidroximetil)-1-octadecilurea ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. Los grupos hidroxietil e hidroximetil pueden formar enlaces de hidrógeno con sitios activos, influyendo en la actividad de las moléculas diana. La cadena octadecilo también puede desempeñar un papel en la lipofilia y la permeabilidad de la membrana del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-Hidroxietil)-N-metilanilina: Similar en estructura pero con una disposición diferente de grupos funcionales.
Metacrilato de 2-hidroxietilo: Comparte el grupo hidroxietil pero difiere en la estructura general y las aplicaciones.
Propiedades
Número CAS |
97659-33-1 |
|---|---|
Fórmula molecular |
C22H46N2O3 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea |
InChI |
InChI=1S/C22H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(21-26)22(27)23-18-20-25/h25-26H,2-21H2,1H3,(H,23,27) |
Clave InChI |
IPOOHGKNBFVTKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


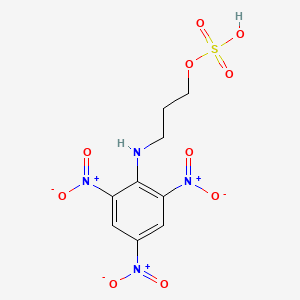
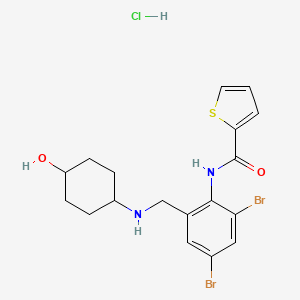

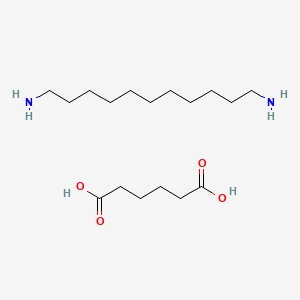
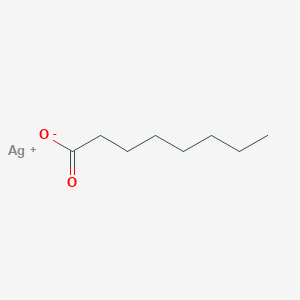
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
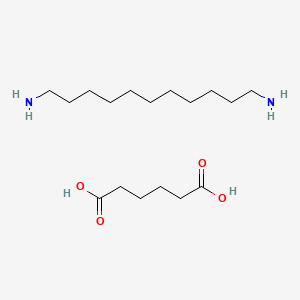
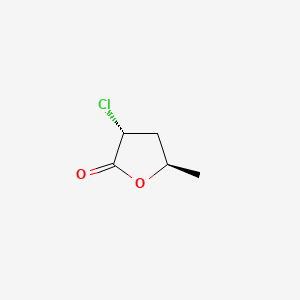
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
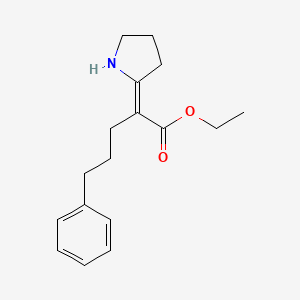


![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
